Binol

説明

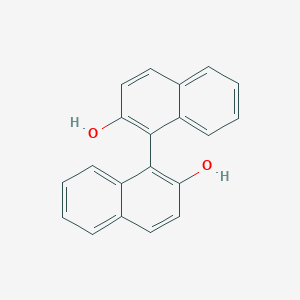

structure in first source

Structure

3D Structure

特性

IUPAC Name |

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTXVXKCQZKFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060526 | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-09-5, 18531-94-7, 18531-99-2 | |

| Record name | BINOL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-BINOL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Binol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Bi-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Bi-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,1'-Binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-binaphthyl-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,1'-Binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6IDZ128WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OT5RRV4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25AB254328 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Racemic 1,1'-Bi-2-Naphthol (BINOL)

Abstract

This technical guide provides an in-depth exploration of the synthesis of racemic 1,1'-bi-2-naphthol (BINOL), a cornerstone chiral ligand in asymmetric catalysis. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the prevalent synthetic methodologies, with a primary focus on the oxidative coupling of 2-naphthol. The guide elucidates the mechanistic underpinnings of the reaction, provides a validated, step-by-step experimental protocol, and discusses critical parameters influencing yield and purity. Furthermore, it outlines standard characterization techniques to ensure the integrity of the final product. This document is intended to serve as a practical and authoritative resource for the reliable preparation of racemic this compound in a laboratory setting.

Introduction: The Significance of Racemic this compound

1,1'-Bi-2-naphthol (this compound) is an axially chiral organic compound that has emerged as a privileged structure in the field of asymmetric synthesis.[1][2] Its C₂-symmetric scaffold, arising from restricted rotation (atropisomerism) about the C1-C1' bond, allows for the formation of stable, separable enantiomers.[3] These enantiomers, (R)- and (S)-BINOL, are invaluable as ligands for a myriad of transition-metal catalyzed reactions, enabling the stereoselective synthesis of complex molecules with high enantiomeric purity.[1][2]

While the enantiopure forms of this compound are the ultimate targets for asymmetric applications, the synthesis of the racemic mixture is the crucial first step. Racemic this compound serves as the direct precursor for optical resolution, a process by which the individual enantiomers are separated.[1][2] Therefore, a robust and efficient synthesis of racemic this compound is of fundamental importance to the broader field of asymmetric catalysis and drug development. This guide focuses on the most common and reliable method for its preparation: the oxidative coupling of 2-naphthol.

The Core Synthesis: Oxidative Coupling of 2-Naphthol

The most widely adopted method for the synthesis of racemic this compound is the oxidative coupling of 2-naphthol. This reaction is valued for its simplicity, cost-effectiveness, and scalability. Various oxidizing agents can facilitate this transformation, but ferric chloride (FeCl₃) is the most frequently employed due to its ready availability and consistent performance.[1][2][4][5]

Mechanistic Insights: The Role of Ferric Chloride

The ferric chloride-mediated oxidative coupling of 2-naphthol proceeds through a radical mechanism. The key steps are as follows:

-

Coordination: The Lewis acidic ferric ion (Fe³⁺) coordinates to the hydroxyl group of a 2-naphthol molecule.

-

Electron Transfer: An intramolecular electron transfer occurs, wherein the Fe³⁺ is reduced to Fe²⁺, and the 2-naphthol is oxidized to a naphthoxy radical.

-

Radical Coupling: Two naphthoxy radicals then undergo a carbon-carbon bond formation, primarily at the C1 position, to form the binaphthyl skeleton.

-

Rearomatization: The resulting intermediate undergoes tautomerization to regenerate the aromatic system and form the diol, yielding 1,1'-bi-2-naphthol.

This process is illustrated in the reaction scheme below:

Caption: Mechanism of Ferric Chloride-Mediated Oxidative Coupling of 2-Naphthol.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes. Adherence to these steps will reliably produce high-quality racemic this compound.

Materials and Reagents:

-

2-Naphthol

-

Anhydrous Ferric Chloride (FeCl₃)

-

Methanol

-

Toluene

-

Deionized Water

-

Hydrochloric Acid (concentrated)

-

Sodium Chloride

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-naphthol in 150 mL of methanol. Stir the solution at room temperature until all the 2-naphthol has dissolved.

-

Addition of Oxidant: In a separate beaker, prepare a solution of 1.2 g of anhydrous ferric chloride in 50 mL of deionized water. Add this aqueous FeCl₃ solution dropwise to the stirring methanolic solution of 2-naphthol over approximately 15 minutes. A color change and the formation of a precipitate should be observed.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After 4 hours, cool the reaction mixture to room temperature. Transfer the mixture to a 1 L separatory funnel. Add 200 mL of toluene and 200 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.

-

Acid Wash: To remove residual iron salts, add 50 mL of 1 M hydrochloric acid to the separatory funnel and shake. Separate the organic layer.

-

Brine Wash: Wash the organic layer with 100 mL of saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Recrystallization:

-

Dissolution: Transfer the crude solid to a beaker and add a minimal amount of hot toluene to dissolve the product completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene.

-

Drying: Dry the purified crystals in a vacuum oven to obtain pure, racemic 1,1'-bi-2-naphthol as a white to off-white solid.

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of racemic this compound.

Caption: Workflow for the Synthesis and Purification of Racemic this compound.

Product Characterization: Ensuring Quality and Purity

The identity and purity of the synthesized racemic this compound should be confirmed using standard analytical techniques.

| Technique | Parameter | Expected Result |

| Melting Point | Melting Range | 208-211 °C[1] |

| ¹H NMR | Chemical Shifts | Complex aromatic signals, characteristic hydroxyl proton signal |

| ¹³C NMR | Chemical Shifts | Signals corresponding to the binaphthyl carbon framework |

| FT-IR | Vibrational Frequencies | Broad O-H stretch, aromatic C-H and C=C stretches |

| Mass Spectrometry | Molecular Ion Peak | m/z = 286.32 (for C₂₀H₁₄O₂)[1] |

Conclusion

The synthesis of racemic 1,1'-bi-2-naphthol via the ferric chloride-mediated oxidative coupling of 2-naphthol is a reliable and efficient method for producing this critical precursor for chiral ligands. The protocol detailed in this guide, when followed with precision, provides a robust pathway to high-purity racemic this compound. The mechanistic understanding and procedural details provided herein are intended to empower researchers to confidently synthesize and utilize this versatile compound in their endeavors in asymmetric synthesis and drug discovery.

References

- Wikipedia. 1,1′-Bi-2-naphthol. [Link]

- Pu, L. (1998). The chemistry of 1,1'-binaphthyl-2,2'-diol (this compound). Chemical Reviews, 98(7), 2405-2494.

- Brunel, J. M. (2005). This compound: a versatile chiral reagent. Chemical reviews, 105(3), 857-897.

- Cozzi, F. (2006). The C2-symmetric 1, 1′-binaphthyl-2, 2′-diol (this compound)

- Toda, F., & Tanaka, K. (1998). Facile synthesis of this compound in the absence of solvent. Journal of the Chemical Society, Perkin Transactions 1, (12), 1973-1975.

- Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC - NIH. (n.d.).

- Enantioselective Oxidative Homocoupling and Cross-Coupling of 2‐Naphthols Catalyzed by Chiral Iron - eScholarship.org. (n.d.).

- Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy | Journal of Chemical Education. (n.d.).

- chemeurope.com. 1,1'-Bi-2-naphthol. [Link]

- (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol - Organic Syntheses Procedure. (n.d.).

- New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol - PubMed. (n.d.).

- This compound: A Versatile Chiral Reagent | Chemical Reviews - ACS Publications. (n.d.).

- Advances in the Asymmetric Synthesis of this compound Derivatives - MDPI. (n.d.).

- Update 1 of: this compound: A Versatile Chiral Reagent | Chemical Reviews - ACS Publications. (n.d.).

Sources

In-depth Technical Guide: The Discovery and Enduring Legacy of BINOL

A Senior Application Scientist's Perspective on a Cornerstone of Asymmetric Synthesis

Authored by: Gemini

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Bi-2-naphthol (BINOL) is a remarkable molecule whose journey from a chemical curiosity to an indispensable tool in modern stereoselective synthesis is a testament to the evolution of organic chemistry.[1] This in-depth guide provides a comprehensive exploration of the discovery and history of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the seminal moments of its discovery, the critical advancements in its resolution, and the groundbreaking applications that have solidified its status as a privileged chiral scaffold. This paper will not only present the established facts but also offer insights into the causal relationships behind key experimental choices, reflecting a field-proven understanding of the subject. Detailed, step-by-step protocols for the synthesis and resolution of this compound are provided, alongside a critical examination of a landmark application in asymmetric catalysis. Through a blend of historical narrative, technical detail, and practical guidance, this document aims to provide a holistic understanding of this compound's significance and its continuing impact on the landscape of chemical synthesis.

The Dawn of an Axially Chiral Pioneer: From Racemate to Recognition

The story of this compound begins not with a flash of inspiration, but with the methodical explorations of 19th-century organic chemistry. In 1873 , the racemic form of 1,1'-bi-2-naphthol was first prepared by the German chemist von Richter . At this time, the concept of axial chirality was yet to be fully understood, and this compound was simply another addition to the growing catalog of organic compounds.

It was not until over half a century later that this compound received more significant attention. In a 1926 publication in Chemische Berichte, Rudolf Pummerer, Alfred Rieche, and E. Prell described an oxidative coupling method for the synthesis of binaphthols. This work, while not focused on the stereochemical aspects of this compound, laid the groundwork for future synthetic approaches. The choice of oxidative coupling, a common transformation for phenols at the time, was a logical step in exploring the reactivity of 2-naphthol.

The true potential of this compound, however, remained dormant for several more decades. The critical turning point came with the growing understanding of stereochemistry and the increasing demand for enantiomerically pure compounds, particularly in the pharmaceutical industry. The realization that the restricted rotation around the C1-C1' bond in this compound gave rise to stable, non-interconverting enantiomers—a phenomenon known as atropisomerism—was the key that unlocked its future.

The Great Divide: Mastering the Resolution of this compound Enantiomers

The ability to separate the racemic mixture of this compound into its constituent (R)- and (S)-enantiomers was the catalyst for its meteoric rise in prominence. The development of efficient resolution techniques transformed this compound from a chemical curiosity into a readily accessible source of chirality.

Classical Resolution: The Power of Diastereomeric Salt Formation

One of the most enduring and practical methods for resolving racemic this compound involves the formation of diastereomeric complexes with a chiral resolving agent. A landmark achievement in this area was the use of N-benzylcinchonidinium chloride , a Cinchona alkaloid derivative. This method relies on the differential solubility of the diastereomeric complexes formed between the chiral resolving agent and the two enantiomers of this compound.

The rationale behind this approach is rooted in the principles of stereochemistry. The interaction of the chiral resolving agent with the (R)- and (S)-enantiomers of this compound creates two different diastereomeric species. These diastereomers have distinct physical properties, including solubility, which can be exploited for their separation. The choice of a rigid, chiral scaffold like a Cinchona alkaloid provides a well-defined three-dimensional environment to maximize the differences in the diastereomeric interactions.

The Biocatalytic Breakthrough: Enzymatic Resolution

The late 1980s witnessed the emergence of biocatalysis as a powerful tool in organic synthesis. In 1989 , a seminal paper by Kazlauskas described an efficient enzymatic resolution of this compound.[2] This method utilized the enzyme cholesterol esterase to selectively hydrolyze a diester derivative of racemic this compound.

The ingenuity of this approach lies in the exquisite stereoselectivity of enzymes. The active site of cholesterol esterase is a chiral environment that can differentiate between the two enantiomeric esters of this compound. The enzyme preferentially catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer unreacted. This highly selective transformation allows for the separation of the two enantiomers with excellent enantiomeric purity. The choice of a readily available and inexpensive enzyme like cholesterol esterase made this method particularly attractive for practical applications.

A Comparative Overview of Resolution Methods

The development of various resolution techniques has provided chemists with a range of options for obtaining enantiopure this compound. The choice of method often depends on factors such as scale, cost, and desired enantiomeric purity.

| Resolution Method | Resolving Agent/Enzyme | Typical Yield of Each Enantiomer (%) | Typical Enantiomeric Excess (%) | Advantages | Disadvantages |

| Diastereomeric Salt Formation | N-benzylcinchonidinium chloride | 60-70 | >99 | Scalable, high enantiomeric purity | Requires stoichiometric resolving agent, may require optimization of crystallization conditions |

| Enzymatic Resolution | Cholesterol Esterase | 40-45 | >99 | High enantioselectivity, mild reaction conditions | Requires synthesis of a diester derivative, enzyme cost can be a factor on large scale |

Table 1: A comparison of common methods for the resolution of racemic this compound.

The Birth of a Legend: this compound in Asymmetric Catalysis

The availability of enantiomerically pure this compound in the 1980s set the stage for its most significant contribution to chemistry: its use as a chiral ligand in asymmetric catalysis. The C2-symmetric, axially chiral framework of this compound proved to be an exceptional platform for inducing stereoselectivity in a wide range of chemical transformations.

A pivotal moment in this journey was the development of BINAL-H reagents by Ryoji Noyori and his research group . BINAL-H, a chiral hydride reagent prepared from enantiopure this compound, lithium aluminum hydride, and an alcohol, demonstrated remarkable efficiency and enantioselectivity in the reduction of prochiral ketones to chiral secondary alcohols.[3][4]

The design of BINAL-H was a masterful application of mechanistic principles. The C2-symmetric this compound ligand creates a well-defined chiral pocket around the aluminum center. This chiral environment dictates the trajectory of the hydride transfer to the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product. The success of BINAL-H was a watershed moment, showcasing the immense potential of this compound-based ligands in asymmetric catalysis and paving the way for the development of a vast arsenal of this compound-derived catalysts for a myriad of other reactions.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the chemistry discussed, this section presents detailed, step-by-step protocols for the synthesis of racemic this compound and a classical resolution method.

Synthesis of Racemic 1,1'-Bi-2-naphthol (this compound) via Ferric Chloride Oxidation

This protocol is based on the classical oxidative coupling of 2-naphthol using ferric chloride.

Diagram of the Experimental Workflow:

Caption: A schematic workflow for the synthesis of racemic this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol (1.0 eq) in a suitable solvent such as toluene or chlorobenzene.

-

Addition of Oxidant: Prepare a solution of anhydrous ferric chloride (FeCl3) (approximately 2.2 eq) in the same solvent. Add the FeCl3 solution dropwise to the stirred 2-naphthol solution at room temperature over a period of 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding dilute hydrochloric acid (e.g., 1 M HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) to yield racemic this compound as a white solid.

Resolution of Racemic this compound using N-benzylcinchonidinium chloride

This protocol outlines a classical method for obtaining enantiopure this compound.

Diagram of the Resolution Workflow:

Caption: A workflow for the resolution of racemic this compound.

Step-by-Step Methodology:

-

Complex Formation: In a flask, dissolve racemic this compound (1.0 eq) and N-benzylcinchonidinium chloride (0.5-0.6 eq) in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) with gentle heating until a clear solution is obtained.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath for several hours to promote crystallization.

-

Isolation of the Diastereomeric Complex: Collect the precipitated solid by vacuum filtration and wash it with a small amount of the cold solvent. This solid is the diastereomeric complex enriched in one enantiomer of this compound.

-

Liberation of the First Enantiomer: Suspend the collected diastereomeric complex in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and dilute aqueous acid (e.g., 1 M HCl). Stir vigorously until the solid dissolves. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Concentrate the solvent to obtain the first enantiomer of this compound. The enantiomeric excess can be determined by chiral HPLC.

-

Isolation of the Second Enantiomer: Take the filtrate from the crystallization step and concentrate it under reduced pressure. Treat the residue with a biphasic mixture of an organic solvent and dilute aqueous acid as described above to liberate the second enantiomer of this compound.

Conclusion: An Enduring Legacy and a Bright Future

The journey of this compound, from its obscure discovery to its current status as a cornerstone of asymmetric synthesis, is a compelling narrative of scientific progress. The development of efficient resolution methods was the key that unlocked its immense potential, and its successful application in asymmetric catalysis, pioneered by visionaries like Noyori, has had a profound and lasting impact on the field. The C2-symmetric, axially chiral framework of this compound continues to inspire the design of new and innovative catalysts for a wide array of stereoselective transformations. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the legacy of this compound is not only secure but is poised for an even brighter future. The principles learned from the study of this compound will undoubtedly continue to guide the development of the next generation of chiral catalysts, ensuring its influence will be felt for many years to come.

References

- Kazlauskas, R. J. (1989). Resolution of binaphthols and spirobiindanols using cholesterol esterase. Journal of the American Chemical Society, 111(13), 4953–4959. [Link]

- Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–897. [Link]

- Pummerer, R., Rieche, A., & Prell, E. (1926). Über die Oxydation des β-Naphthols. Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(9), 2159-2167. [Link]

- Cai, D., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1995). A practical resolution of 1,1'-bi-2-naphthol. Tetrahedron Letters, 36(43), 7991-7994. [Link]

- Noyori, R., Tomino, I., Tanimoto, Y., & Nishizawa, M. (1984). Asymmetric synthesis via axially dissymmetric molecules. 6. Rational designing of efficient chiral reducing agents. Highly enantioselective reduction of aromatic ketones by binaphthol-modified lithium aluminum hydride reagents. Journal of the American Chemical Society, 106(22), 6709–6716. [Link]

- Noyori, R. (1990). Chiral metal complexes as catalysts for asymmetric synthesis. Science, 248(4959), 1194–1199. [Link]

- Pu, L. (1998). The study of 1,1'-binaphthyl-based chiral polymers. Chemical Reviews, 98(7), 2405–2494. [Link]

- Toda, F., Tanaka, K., & Mori, K. (1983). A new method for the resolution of 1,1'-binaphthyl-2,2'-diol and 2,2'-dihydroxy-3,3'-biphenanthryl. Chemistry Letters, 12(6), 827-828. [Link]

- Chen, Y., Yekta, S., & Yudin, A. K. (2000). Modified this compound Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3211. [Link]

- Wikipedia. (n.d.). 1,1′-Bi-2-naphthol.

- Organic Syntheses. (n.d.). (S)-(−)- AND (R)-(+)-1,1'-BI-2-NAPHTHOL.

- da Silva, E. M., Vidal, H. D. A., Januário, M. A. P., & Corrêa, A. G. (2023).

- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

- Brunel, J. M., & Faure, B. (2004). Update 1 of: this compound: A Versatile Chiral Reagent. Chemical Reviews, 104(9), PR1-PR45. [Link]

- Ding, K., Wang, Y., Zhang, X., & Zhou, Y. (2003). Highly Enantioselective Hydrogenation of Aromatic Ketones Catalyzed by RuCl2(diphosphine)(diamine) Complexes.

- Kocovsky, P., Vyskocil, S., & Smrcina, M. (1999). N-Benzylquininium Chloride as a Chiral Phase-Transfer Catalyst for the Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 64(1), 101-105. [Link]

- Rosini, C., Franzini, L., Raffaelli, A., & Salvadori, P. (1992). 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate as a chiral auxiliary in the enantioselective synthesis of alcohols and amines. The Journal of Organic Chemistry, 57(24), 6820–6824. [Link]

Sources

Spectroscopic Properties of BINOL Enantiomers: An In-depth Technical Guide

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern stereochemistry.[1][2] Its unique, sterically hindered structure gives rise to stable atropisomers, molecules that are chiral due to restricted rotation around a single bond.[1][2][3] This axial chirality, coupled with the compound's remarkable versatility, has established this compound and its derivatives as indispensable tools in asymmetric catalysis, molecular recognition, and the development of advanced materials.[4][5][6][7] A thorough understanding of the spectroscopic properties of this compound enantiomers is paramount for researchers and drug development professionals who seek to harness its full potential. This guide provides a comprehensive exploration of the core spectroscopic techniques used to characterize and differentiate these enantiomers, offering both theoretical underpinnings and practical insights.

I. Chiroptical Spectroscopy: Unveiling the Helical Nature

Chiroptical spectroscopic methods are uniquely sensitive to the three-dimensional arrangement of atoms in a molecule, making them the most powerful tools for distinguishing between enantiomers.

A. Circular Dichroism (CD) Spectroscopy

Principle: Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[8] Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. For this compound, the (R)-enantiomer will produce a CD spectrum that is opposite in sign to the (S)-enantiomer.[8]

Expert Insight: The distinct CD spectra of this compound enantiomers arise from the exciton coupling between the two naphthalene chromophores. The relative orientation of these chromophores, dictated by the dihedral angle of the C-C bond connecting the naphthyl rings, determines the sign and intensity of the CD signals (Cotton effects).[9] Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are invaluable for interpreting these complex spectra and correlating them with the absolute configuration of the enantiomers.[10]

Experimental Protocol: Circular Dichroism Analysis of this compound Enantiomers

-

Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of the (R)- and (S)-BINOL enantiomers in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile). The solvent should be transparent in the spectral region of interest.

-

Instrumentation: Use a calibrated CD spectropolarimeter.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in the same cuvette.

-

Measure the CD spectrum of each enantiomer over the appropriate wavelength range (typically 200-400 nm for this compound).

-

Ensure the absorbance of the sample is within the optimal range for the instrument to avoid artifacts.

-

-

Data Processing: Subtract the solvent baseline from the sample spectra. The resulting spectra for the (R)- and (S)-enantiomers should be mirror images.

B. Circularly Polarized Luminescence (CPL) Spectroscopy

Principle: Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral fluorophore in an excited state. Similar to CD, the CPL spectra of this compound enantiomers are mirror images.[9]

Expert Insight: CPL provides complementary information to CD, offering insights into the geometry of the excited state. The luminescence dissymmetry factor (glum), a measure of the degree of circular polarization in the emitted light, is a key parameter obtained from CPL measurements.[11][12][13] For this compound derivatives, the glum value can be influenced by factors such as solvent polarity and the presence of substituents.[14]

II. Fluorescence Spectroscopy: Probing the Electronic Environment

Principle: Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While the fluorescence emission spectra of enantiomers are identical, their interaction with other chiral molecules can lead to diastereomeric complexes with distinct fluorescence properties. This forms the basis for enantioselective fluorescence sensing.[15][16][17]

Expert Insight: The hydroxyl groups of this compound can participate in hydrogen bonding, which can significantly influence its fluorescence properties.[18] Proton transfer in the excited state can lead to red-shifted emission.[19] The development of this compound-based fluorescent sensors often involves modifying the this compound scaffold with recognition units that interact selectively with one enantiomer of an analyte, leading to a measurable change in fluorescence intensity or wavelength.[16][17] For instance, the fluorescence of a this compound derivative can be quenched or enhanced upon binding to a specific enantiomer of a chiral substrate.[15][18]

Experimental Protocol: Enantioselective Fluorescence Recognition using a this compound-based Sensor

-

Sensor and Analyte Preparation: Prepare stock solutions of the chiral this compound-based sensor and the racemic analyte in a suitable solvent.

-

Titration:

-

To a solution of the sensor, add increasing aliquots of the analyte solution.

-

After each addition, record the fluorescence emission spectrum.

-

-

Data Analysis: Plot the change in fluorescence intensity at a specific wavelength against the concentration of the analyte. A significant difference in the response to the two enantiomers indicates enantioselective recognition. The Stern-Völmer equation can be used to quantify the quenching efficiency.[18]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral Discrimination in Solution

Principle: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be distinguished.[20][21][22]

Expert Insight: this compound itself can act as a chiral solvating agent.[20][23] It can form transient diastereomeric complexes with chiral analytes, primarily through hydrogen bonding.[23] This interaction leads to different chemical environments for the nuclei of the two enantiomers, resulting in separate signals in the ¹H or ¹³C NMR spectrum. The difference in chemical shifts (Δδ) between the signals for the two enantiomers is a measure of the chiral discrimination.[21] Pure shift NMR experiments can be employed to simplify overcrowded spectra and enhance the resolution of the separated signals.[21][22]

Experimental Protocol: ¹H NMR Chiral Discrimination using this compound as a CSA

-

Sample Preparation:

-

Dissolve the racemic analyte in a deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum of the analyte.

-

Add a molar excess (e.g., 2 equivalents) of the chiral this compound CSA to the NMR tube.

-

-

Data Acquisition: Record the ¹H NMR spectrum of the mixture.

-

Analysis: Compare the spectrum of the mixture to the original spectrum of the analyte. Look for the splitting of signals corresponding to the protons of the analyte, indicating chiral discrimination. The integration of the separated signals can be used to determine the enantiomeric excess (ee) of the analyte.

IV. UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The UV-Vis absorption spectra of enantiomers are identical.[24] However, the technique is fundamental for determining the concentration of this compound solutions for other spectroscopic measurements and for studying complex formation.

Expert Insight: The UV-Vis spectrum of this compound exhibits characteristic absorption bands corresponding to π-π* transitions within the naphthalene rings.[25] The positions and intensities of these bands can be influenced by solvent and the presence of substituents on the this compound core.[4][24] While not directly useful for chiral discrimination on its own, UV-Vis spectroscopy is an essential complementary technique.

Data Summary

| Spectroscopic Technique | Information Provided | Key Parameters |

| Circular Dichroism (CD) | Absolute configuration of enantiomers | Wavelength of Cotton effects, Molar ellipticity |

| Circularly Polarized Luminescence (CPL) | Excited-state geometry of enantiomers | Emission wavelength, Luminescence dissymmetry factor (glum) |

| Fluorescence | Enantioselective recognition (with a chiral sensor) | Emission wavelength, Quantum yield, Fluorescence quenching/enhancement |

| NMR (with CSA/CDA) | Enantiomeric excess (ee) determination | Chemical shift difference (Δδ), Signal integration |

| UV-Visible (UV-Vis) | Concentration determination, Complex formation | Wavelength of maximum absorbance (λmax), Molar absorptivity (ε) |

Visualizing Spectroscopic Workflows

Circular Dichroism Workflow

Caption: Workflow for CD spectroscopic analysis of this compound enantiomers.

NMR Chiral Discrimination Workflow

Caption: Workflow for NMR-based chiral discrimination using this compound.

Conclusion

The spectroscopic characterization of this compound enantiomers is a multifaceted endeavor that leverages a suite of powerful analytical techniques. From the definitive assignment of absolute configuration by circular dichroism to the quantitative determination of enantiomeric excess by NMR with chiral solvating agents, each method provides a unique and crucial piece of the puzzle. For researchers, scientists, and drug development professionals, a deep and practical understanding of these spectroscopic properties is not merely academic; it is the key to unlocking the full potential of this remarkable chiral scaffold in creating innovative solutions for asymmetric synthesis and beyond.[4][5][6][7]

References

- Computational Challenges in Simulating and Analyzing Experimental Linear and Nonlinear Circular Dichroism Spectra. R-(+)-1,1′-Bis(2-naphthol) as a Prototype Case. The Journal of Physical Chemistry B. [Link]

- Screening of NMR chiral discrimination ability of chiral solvating agents 1a-g.

- (+)-BINOL and Pure Shift Experiment: A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines.

- Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound. PubMed Central. [Link]

- Regioselective Substitution of this compound. Chemical Reviews. [Link]

- a) Absorption spectrum of this compound. b) CD spectra of (R)‐this compound (blue),...

- UV/Vis absorption spectra of (−)‐(S)‐this compound and (+)‐(R).

- Circular dichroism spectrum of (R)-(+)

- Synthesis and structural characterization of this compound-modified chiral polyoxometalates.

- Figure 6 from (+)-BINOL and Pure Shift Experiment: A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines. Semantic Scholar. [Link]

- a) The (chir)optical properties of this compound‐based stereogenic curved...

- Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Chemical Society Reviews. [Link]

- Near Infrared–Circularly Polarized Luminescence/Circular Dichroism Active Yb(III) Complexes Bearing Both Central and Axial Chirality. Inorganic Chemistry. [Link]

- Regioselective Substitution of this compound. PubMed. [Link]

- Design and application of linked-BINOL chiral ligands in bifunctional asymmetric c

- This compound: A Versatile Chiral Reagent. Chemical Reviews. [Link]

- This compound as a Chiral Solvating Agent for Sulfiniminoboronic Acids. Analytical Chemistry. [Link]

- Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. ACS Omega. [Link]

- Regulation of circular dichroism behavior and construction of tunable solid-state circularly polarized luminescence based on this compound derivatives.

- Enantioselective Fluorescent Sensors: A Tale of this compound. Accounts of Chemical Research. [Link]

- Enantioselective fluorescent sensors: a tale of this compound. PubMed. [Link]

- This compound-like atropisomeric chiral nanographene. Chemical Science. [Link]

- Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands.

- Structure and chiroptical properties of platinum(II) complexes with chiral this compound ligands. Chemistry Letters. [Link]

- Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Deriv

- Insight into the Influence of the Chiral Molecular Symmetry on the Chiroptics of Fluorescent this compound-Based Boron Chelates.

- Recent advances of this compound-based sensors for enantioselective fluorescence recognition. Analyst. [Link]

- Insight into the Influence of the Chiral Molecular Symmetry on the Chiroptics of Fluorescent this compound-Based Boron Chel

- The synthesis, characterization and application of the this compound-cages of R-/S-enantiomers. Research Square. [Link]

- Visible light activated this compound-derived chiroptical switches based on boron integrated hydrazone complexes. RSC Publishing. [Link]

- Synthesis and Detecting Properties of New Linear and Macrocyclic O,O′-Aminobenzyl this compound Derivatives.

- 1 H NMR spectra of (RS)-BINOL (a), mixture of (RS)-BINOL and poly(PhMI)...

- Synthesis and Characterization of Novel this compound-based Symmetrical and Asymmetrical Axially Chiral Dendrimers. The University of Manchester. [Link]

- Chiral recognition and behavior of [1,1 -binaphthalene]-2,2 -diol in aqueous solution by fluorescence spectroscopy. ElectronicsAndBooks. [Link]

- 1,1′-Bi-2-naphthol. Wikipedia. [Link]

- This compound-based chiral aggregation-induced emission luminogens and application for detecting copper (II) ion in aqueous media. The Royal Society of Chemistry. [Link]

- Solid state investigation of this compound and this compound derivatives: A contribution to enantioselective symmetry breaking by crystallization.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Regioselective Substitution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound-like atropisomeric chiral nanographene - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06244E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Insight into the Influence of the Chiral Molecular Symmetry on the Chiroptics of Fluorescent this compound-Based Boron Chelates [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enantioselective fluorescent sensors: a tale of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances of this compound-based sensors for enantioselective fluorescence recognition - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. electronicsandbooks.com [electronicsandbooks.com]

- 20. researchgate.net [researchgate.net]

- 21. minio.scielo.br [minio.scielo.br]

- 22. Figure 6 from (+)-BINOL and Pure Shift Experiment: A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines | Semantic Scholar [semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Introduction: The Archetype of Axial Chirality

An In-depth Technical Guide to 1,1'-Bi-2-naphthol (BINOL): Nomenclature, Synthesis, and Applications

1,1'-Bi-2-naphthol, commonly known as this compound, is a cornerstone of modern asymmetric synthesis.[1][2] It belongs to a class of compounds exhibiting a unique form of stereoisomerism called atropisomerism, which arises from hindered rotation around a single bond—in this case, the C1-C1' bond connecting the two naphthalene rings.[3][4][5] This restricted rotation, or high rotational barrier, means that the two enantiomeric forms, designated as (R)-BINOL and (S)-BINOL, do not interconvert at room temperature and can be isolated as stable, optically active compounds.[1][4][6]

The C₂-symmetric and sterically well-defined chiral environment created by the binaphthyl scaffold makes this compound and its derivatives exceptionally versatile as chiral ligands in transition-metal catalysis and as organocatalysts.[7][8] Their ability to induce high levels of enantioselectivity in a vast array of chemical transformations has cemented their status as "privileged ligands" in the toolkit of synthetic chemists.[9][10] This guide provides a comprehensive overview of the nomenclature, synthesis, resolution, and application of these remarkable molecules, aimed at researchers and professionals in organic synthesis and drug development.

Understanding Atropisomerism and this compound Nomenclature

Atropisomerism is a type of axial chirality where the molecule lacks a traditional stereocenter but is chiral due to hindered rotation about a sigma bond.[11][12] For a biaryl compound like this compound to exhibit atropisomerism, the rotation must be sufficiently restricted by bulky substituents at the ortho positions of the biaryl axis, preventing racemization under ambient conditions.[4]

Assigning Absolute Configuration: (R) and (S) Nomenclature

The absolute configuration of this compound enantiomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality.

-

Viewing the Molecule: The molecule is viewed along the axis of hindered rotation (the C1-C1' bond).

-

Assigning Priorities: The substituents on the "front" naphthalene ring are assigned priorities (1 and 2), and the substituents on the "back" ring are also assigned priorities (3 and 4). According to CIP rules, the ortho C2 and C2' carbons have higher priority than the C8a and C8a' carbons.

-

Determining Configuration: One observes the sequence from the highest priority group in the front to the highest priority group in the back. A clockwise path from the priority 1 group to the priority 2 group designates the (R) configuration (also denoted as P for Plus helicity), while a counter-clockwise path designates the (S) configuration (M for Minus helicity).[5]

The IUPAC name for this compound is [1,1′-Binaphthalene]-2,2′-diol .[1][13] The respective enantiomers are systematically named (R)-[1,1′-Binaphthalene]-2,2′-diol and (S)-[1,1′-Binaphthalene]-2,2′-diol.

Diagram 1: Assigning Absolute Configuration to this compound

Caption: Newman projections illustrate the assignment of (R) and (S) configurations.

Synthesis and Resolution of this compound

While the synthesis of racemic this compound is straightforward, obtaining the enantiopure forms is a critical challenge that has been met with several effective strategies.

Synthesis of Racemic this compound: Oxidative Coupling

The most common method for synthesizing racemic this compound is the oxidative coupling of 2-naphthol. This reaction can be achieved using various oxidants, with iron(III) chloride (FeCl₃) being a classic and efficient choice.[14] The mechanism involves the complexation of Fe(III) to the hydroxyl groups, followed by a radical coupling of the naphthol rings.[14]

Experimental Protocol: Synthesis of Racemic this compound via FeCl₃-Mediated Oxidative Coupling

-

Setup: A round-bottom flask is charged with 2-naphthol and a suitable solvent, such as toluene or water.[3]

-

Reagent Addition: An aqueous solution of iron(III) chloride is added dropwise to the stirring solution of 2-naphthol at room temperature.

-

Reaction: The reaction mixture is stirred vigorously for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with dilute hydrochloric acid to protonate the phenoxide and dissolve the iron salts.

-

Extraction: The product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield racemic this compound as a white solid.

Accessing Enantiopure this compound

Three primary strategies are employed to obtain enantiomerically pure this compound: asymmetric synthesis, resolution of the racemate, and kinetic resolution.[15]

1. Asymmetric Synthesis

This approach involves the oxidative coupling of 2-naphthol using a chiral catalyst to directly produce one enantiomer in excess.[15] Catalytic systems based on copper, iron, vanadium, and ruthenium complexes with chiral ligands (often chiral amines) have been developed.[16][17] For example, copper(II) complexes with chiral amines like (+)-amphetamine can facilitate the direct synthesis of (S)-BINOL.[14]

2. Resolution of Racemic this compound

Resolution is the most practical and widely used method on a preparative scale.[18] It involves separating the enantiomers of racemic this compound by converting them into diastereomers that can be separated physically.

-

Diastereomeric Complex Formation: A chiral resolving agent is added to a solution of racemic this compound. The agent forms a complex preferentially with one enantiomer, leading to the precipitation of a diastereomerically pure salt or inclusion complex.[18] N-benzylcinchonidinium chloride is a highly effective resolving agent that selectively crystallizes with (R)-BINOL from acetonitrile, leaving (S)-BINOL in the mother liquor.[14][18]

Experimental Protocol: Resolution of Racemic this compound using N-benzylcinchonidinium chloride

-

Preparation: Racemic this compound and one equivalent of N-benzylcinchonidinium chloride are dissolved in hot acetonitrile.

-

Crystallization: The solution is allowed to cool slowly to room temperature, inducing the precipitation of the [(R)-BINOL]-[N-benzylcinchonidinium]Cl complex.

-

Separation: The crystalline solid is collected by filtration. The filtrate contains the enriched (S)-BINOL.

-

Liberation of Enantiomers: The filtered solid is treated with dilute HCl to break the complex, and the liberated (R)-BINOL is extracted with an organic solvent. A similar acid treatment of the evaporated filtrate yields (S)-BINOL.

-

Purification: Both enantiomers are typically recrystallized to achieve high enantiomeric purity (>99% ee).

3. Kinetic and Dynamic Resolution

Kinetic resolution involves the preferential reaction of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity.[19][20] More advanced methods, such as dynamic thermodynamic resolution, have been developed. These techniques use a redox catalyst to lower the barrier for atropisomerization, allowing the less stable diastereomeric adduct to epimerize to the more stable one, theoretically enabling a 100% yield of a single enantiomer from the racemate.[15][21]

Diagram 2: General Workflow for this compound Synthesis and Resolution

Caption: From 2-naphthol to enantiopure this compound via synthesis and resolution.

This compound Derivatives: Tuning for Functionality

The true power of the this compound scaffold lies in its derivatization. By introducing substituents at various positions on the binaphthyl rings (commonly at the 3,3', 6,6', and other positions), one can fine-tune the steric and electronic properties of the ligand.[22][23][24] This modularity is crucial for optimizing catalyst performance for specific reactions.[25]

-

3,3'-Positions: Introducing bulky groups (e.g., phenyl, silyl) at the 3 and 3' positions, which are proximal to the hydroxyl groups, creates a deeper and more sterically hindered chiral pocket. This modification is often key to achieving higher enantioselectivity in reactions like asymmetric Diels-Alder and aldol additions.[24][26]

-

6,6'-Positions: Substituents at the 6 and 6' positions are more remote from the coordination site but can significantly modulate the electronic properties (e.g., acidity of the hydroxyl protons) of the ligand without altering the steric environment of the catalytic center.[27]

-

Phosphoric Acids (this compound-PAs): A particularly important class of derivatives are this compound-derived phosphoric acids, formed by reacting this compound with phosphoryl chloride (POCl₃).[16] These compounds are powerful chiral Brønsted acid catalysts for a wide range of enantioselective transformations.

| Derivative Class | Modification Site(s) | Primary Effect | Typical Application |

| Sterically Hindered BINOLs | 3,3' | Increased steric bulk | Asymmetric Carbonyl Additions, Cycloadditions |

| Electronically Tuned BINOLs | 5,5', 6,6' | Modulated Lewis/Brønsted acidity | Fine-tuning catalyst reactivity and selectivity |

| BINAP | 2,2' (OH to PPh₂) | P,P-bidentate phosphine ligand | Asymmetric Hydrogenation, Cross-Coupling |

| This compound Phosphoric Acids | 2,2' (OH to Phosphate) | Chiral Brønsted Acid Catalyst | Carbonyl/Imine Activations |

Applications in Asymmetric Catalysis

This compound and its derivatives are preeminent ligands in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[9][28]

Key Catalytic Transformations

-

Carbon-Carbon Bond Formation:

-

Asymmetric Diels-Alder Reactions: Lewis acids complexed with this compound derivatives catalyze the [4+2] cycloaddition between dienes and dienophiles, yielding chiral six-membered rings with high stereocontrol.[7][26]

-

Asymmetric Aldol and Michael Additions: this compound-metal complexes facilitate the enantioselective addition of nucleophiles (enolates, malonates) to carbonyls and α,β-unsaturated systems, respectively.[7] These reactions are fundamental for constructing complex chiral molecules.

-

-

Asymmetric Reductions and Oxidations:

-

Chiral reducing agents derived from this compound and lithium aluminum hydride (e.g., BINAL) are effective for the enantioselective reduction of ketones.[1]

-

This compound-titanium complexes are classic catalysts for the asymmetric oxidation of sulfides to chiral sulfoxides.

-

Diagram 3: Simplified Catalytic Cycle of a this compound-Lewis Acid Catalyzed Aldol Reaction

Caption: this compound-metal complex creating a chiral environment for enantioselective C-C bond formation.

Conclusion

From its foundational role in understanding atropisomerism to its widespread application in the synthesis of complex, high-value molecules, this compound has proven to be an indispensable tool for chemists. Its rigid C₂-symmetric framework provides a reliable platform for inducing chirality, while its synthetic accessibility and the tunability of its derivatives ensure its continued relevance. For researchers in drug development and materials science, a deep understanding of this compound's nomenclature, synthesis, and catalytic behavior is essential for the rational design of new synthetic methodologies and functional chiral materials.

References

- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (n.d.). PNAS.

- Advances in the Asymmetric Synthesis of this compound Derivatives. (2022). MDPI.

- Ashouri, A., et al. (2024). Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkat USA.

- Shaashua, O., et al. (2020). Dynamic Thermodynamic Resolution of Racemic 1,1′-Binaphthyl-2,2′-diol (this compound). Organic Letters.

- Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025). ResearchGate.

- Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. (2019). National Institutes of Health.

- Atropisomeric compounds studied computationally. (2025). ResearchGate.

- Resolution of this compound. (n.d.). UCHEM.

- New Privileged Chiral Ligand for Catalytic Asymmetric Reactions. (n.d.). Chinese Academy of Sciences.

- atropisomerism in biaryls. (n.d.). Stereoelectronics.

- Dynamic Thermodynamic Resolution of Racemic 1,1′-Binaphthyl-2,2′-diol (this compound). (2020). Organic Letters.

- Asymmetric Synthesis of this compound Derivatives. (2022). Encyclopedia.pub.

- Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. (2019). Angewandte Chemie.

- Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews.

- Synthesis of new bifunctional this compound derivatives. (2025). ResearchGate.

- Pu, L. (2014). Regioselective Substitution of this compound. National Institutes of Health.

- Pu, L. (2024). Regioselective Substitution of this compound. Chemical Reviews.

- Atropisomerism in the Pharmaceutically Relevant Realm. (2022). Accounts of Chemical Research.

- Chiral Diene Ligands in Asymmetric Catalysis. (2022). Chemical Reviews.

- Atropisomer. (n.d.). Wikipedia.

- Atropisomerism in the Pharmaceutically Relevant Realm. (2022). National Institutes of Health.

- Advances in the Asymmetric Synthesis of this compound Derivatives. (2022). PubMed.

- CAS No : 18531-99-2 | Product Name : (S)-Binol. (n.d.). Pharmaffiliates.

- 1,1′-Bi-2-naphthol. (n.d.). Wikipedia.

- Pu, L. (2024). Regioselective Substitution of this compound. Chemical Reviews.

- Pu, L. (2024). Regioselective Substitution of this compound. PubMed.

- 18531-99-2 CAS | S-BINOL. (n.d.). Loba Chemie.

- Pu, L. (2024). Regioselective Substitution of this compound. ResearchGate.

- This compound‐Based Chiral Macrocycles and Cages. (2024). OUCI.

- (-)-Binol. (n.d.). CAS Common Chemistry.

- This compound. (n.d.). PubChem.

- 1,1'-Bi-2-naphthol. (n.d.). chemeurope.com.

Sources

- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 2. This compound‐Based Chiral Macrocycles and Cages [ouci.dntb.gov.ua]

- 3. arkat-usa.org [arkat-usa.org]

- 4. stereoelectronics.org [stereoelectronics.org]

- 5. Atropisomer - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. pnas.org [pnas.org]

- 10. english.cas.cn [english.cas.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C20H14O2 | CID 11762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,1'-Bi-2-naphthol [chemeurope.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Asymmetric Synthesis of this compound Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 18. myuchem.com [myuchem.com]

- 19. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Regioselective Substitution of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Regioselective Substitution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. This compound and Derivatives [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Availability and Synthesis of Enantiopure BINOL

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis. Its axially chiral structure, arising from restricted rotation around the C1-C1' bond, makes it an invaluable ligand and catalyst in a vast array of stereoselective transformations.[1][2] The efficacy of this compound in inducing chirality in products is critically dependent on its own enantiomeric purity. This guide provides an in-depth analysis of the commercial landscape for enantiopure this compound, alongside a technical overview of the primary methods for its preparation: optical resolution of the racemate and direct asymmetric synthesis. We will explore the underlying chemical principles, detail field-proven protocols, and offer practical guidance to aid researchers in making informed decisions for their specific applications.

The Significance of Enantiopure this compound in Asymmetric Catalysis

The power of this compound lies in its C₂-symmetric chiral scaffold.[3] This structural feature allows for the creation of a well-defined chiral environment around a metal center or as a Brønsted acid, effectively directing the stereochemical outcome of a reaction.[4] Derivatives of this compound, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and various chiral phosphoric acids, have revolutionized fields from pharmaceutical synthesis to materials science.[1][5] The demand for enantiomerically pure drugs has, in turn, fueled the need for robust and scalable methods to access enantiopure this compound.

The Origin of Chirality: Atropisomerism

Unlike molecules with chiral centers, this compound's chirality is axial.[2] The steric hindrance between the hydrogen atoms on the 8 and 8' positions of the two naphthalene rings prevents free rotation around the single bond connecting them.[2] This restricted rotation gives rise to two stable, non-superimposable mirror images, the (R) and (S) enantiomers.[1][3]

Caption: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.

Acquiring Enantiopure this compound: A Market Overview

For many researchers, purchasing enantiopure this compound is the most practical approach. Several chemical suppliers offer (R)- and (S)-BINOL in various grades and quantities. When selecting a supplier, consider factors such as enantiomeric excess (ee), chemical purity, cost, and availability of bulk quantities for process scale-up.

| Supplier | Product | Purity/Grade | Price (USD) |

| Sigma-Aldrich | (R)-(+)-1,1′-Bi(2-naphthol) | 99% ee, 99% | $194.00 / 5g[6] |

| Otto Chemie | R-Binol | 99% | $69.38 / 25g[7] |

| Chem-Impex | 1,1′-Bi-2-naphthol | ≥ 99.5% (HPLC) | $462.99 / 1kg[8] |

| abcr GmbH | BINAP & this compound Compounds | Various | Price on request[9] |

| UCHEM | (R)-(+)-1,1'-Bi-2-naphthol | High Purity | Price on request[10] |

Note: Prices are subject to change and may vary based on quantity and current market conditions. It is advisable to obtain quotes directly from suppliers for the most accurate pricing.

In-House Preparation of Enantiopure this compound: Methodologies and Protocols

While commercially available, in-house preparation of enantiopure this compound can be cost-effective, particularly for large-scale applications or when customized derivatives are required. The two primary strategies are the resolution of racemic this compound and direct asymmetric synthesis.

Optical Resolution of Racemic this compound

Resolution methods involve the separation of a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties, such as solubility.

Workflow for Classical Resolution

Caption: General workflow for the optical resolution of racemic this compound.

Protocol: Resolution using N-benzylcinchonidinium chloride

One of the most efficient and widely used methods for resolving racemic this compound involves the formation of inclusion complexes with N-benzylcinchonidinium chloride.[1][11] This method is highly effective due to the differential solubility of the diastereomeric complexes.[1][11]

Materials:

-

Racemic this compound

-

N-benzylcinchonidinium chloride

-

Acetonitrile

Procedure:

-

Dissolve racemic this compound and N-benzylcinchonidinium chloride in hot acetonitrile.

-

Allow the solution to cool slowly to room temperature. The complex of the (R)-enantiomer will selectively precipitate.[1]

-

Filter the mixture to isolate the crystalline precipitate of the (R)-BINOL complex.

-

The filtrate contains the soluble (S)-BINOL complex.[1]

-

Treat each fraction separately with an acid (e.g., HCl) to break the complex and liberate the respective enantiopure this compound.

-

Purify the enantiomers by recrystallization.

Asymmetric Synthesis of Enantiopure this compound

Direct asymmetric synthesis offers an elegant alternative to resolution, potentially providing the desired enantiomer without the need to separate it from its counterpart. The most common approach is the asymmetric oxidative coupling of 2-naphthol.[12]

Mechanism: Copper-Catalyzed Asymmetric Oxidative Coupling

This method utilizes a chiral catalyst, typically a copper complex with a chiral ligand, to control the stereochemistry of the coupling reaction.

Caption: Simplified workflow for the asymmetric synthesis of enantiopure this compound.

Protocol: Asymmetric Synthesis of (S)-BINOL

This protocol is based on the copper-catalyzed asymmetric oxidative coupling of 2-naphthol using (S)-(+)-amphetamine as the chiral ligand.[1][2]

Materials:

-

2-Naphthol

-

Copper(II) chloride (CuCl₂)

-

(S)-(+)-Amphetamine

-

Methanol

Procedure:

-

In a suitable reaction vessel, dissolve 2-naphthol in methanol.

-

Add (S)-(+)-amphetamine to the solution, followed by the addition of CuCl₂.

-

Stir the reaction mixture at room temperature, typically under an air or oxygen atmosphere, to facilitate the oxidative coupling.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography or recrystallization to obtain enantiopure (S)-BINOL.

Quality Control: Analysis of Enantiomeric Purity

Regardless of the method used to obtain enantiopure this compound, it is crucial to determine its enantiomeric purity. The most common technique for this is chiral High-Performance Liquid Chromatography (HPLC).[1] Additionally, NMR spectroscopy using chiral solvating agents can be employed to determine enantiomeric excess.[13][14]

Conclusion

Enantiopure this compound is an indispensable tool in modern organic synthesis. For many applications, direct purchase from a reputable supplier is the most efficient route. However, for large-scale needs or specialized research, in-house preparation through either classical resolution or asymmetric synthesis provides a viable and potentially more economical alternative. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to make strategic decisions regarding the acquisition and use of this critical chiral building block.

References

- Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–897. [Link]